molecular formula C11H15F2N B2615757 (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine CAS No. 2248210-06-0

(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine

Cat. No.: B2615757
CAS No.: 2248210-06-0
M. Wt: 199.245
InChI Key: UMTJQTYXDACVPM-QMMMGPOBSA-N
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Description

(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine: is a chemical compound characterized by the presence of a difluorophenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine typically involves the use of starting materials such as 2,4-difluorophenylacetonitrile and ethylamine. The reaction proceeds through a series of steps including nitrile reduction, amine protection, and subsequent deprotection to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines

Scientific Research Applications

Chemistry: In chemistry, (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of fluorinated amines in biological systems .

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific biological targets .

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

  • (2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide
  • (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide

Comparison: Compared to similar compounds, (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine exhibits unique properties due to the presence of the ethylamine groupThe difluorophenyl group also contributes to its distinct chemical behavior, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

(2S)-1-(2,4-difluorophenyl)-N-ethylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13/h4-5,7-8,14H,3,6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTJQTYXDACVPM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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